2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound that contains both oxadiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with ethyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The acetamide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted acetamides, which can be further utilized in different applications .
Scientific Research Applications
2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with oxadiazole and triazole rings, such as:
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan .
Uniqueness
What sets 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11N7O2S |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C8H11N7O2S/c1-2-15-7(5-6(10)14-17-13-5)11-12-8(15)18-3-4(9)16/h2-3H2,1H3,(H2,9,16)(H2,10,14) |
InChI Key |
XRYMKCGHGBSVFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2=NON=C2N |
Origin of Product |
United States |
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